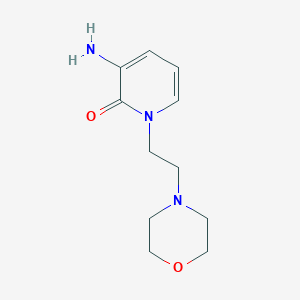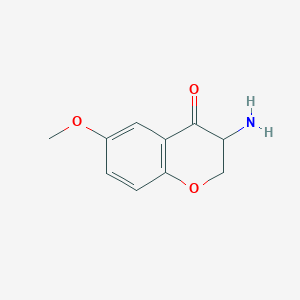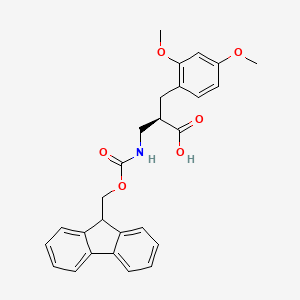![molecular formula C7H3ClINS B12981438 7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
7-Chloro-4-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-iodobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloro-1-iodobenzene in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as electrosynthesis, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
7-Chloro-4-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and targets.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials for electronic applications.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family, known for its broad range of biological activities.
2-Aminobenzothiazole: A derivative with significant applications in medicinal chemistry.
4-Chlorobenzothiazole: Another chlorinated derivative with distinct chemical properties.
Uniqueness
7-Chloro-4-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation can enhance its biological activity and enable the synthesis of more complex derivatives .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
7-chloro-4-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
InChI Key |
NRNWVUDLNXNQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)SC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12981356.png)
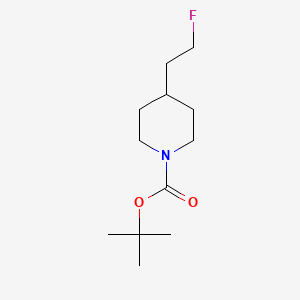
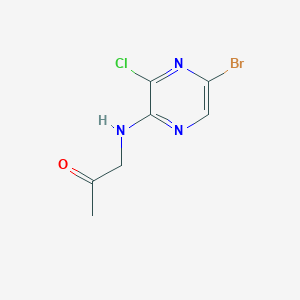
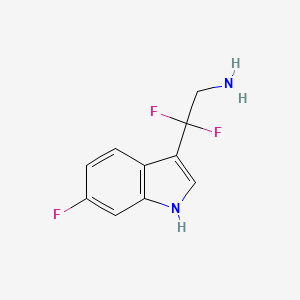

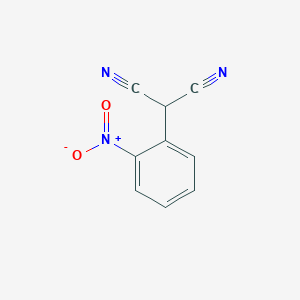
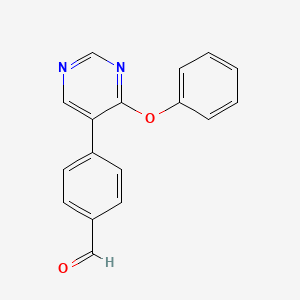
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B12981411.png)
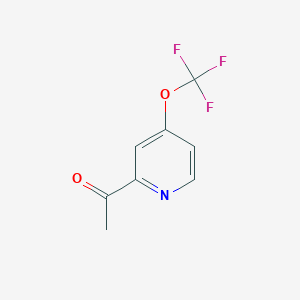
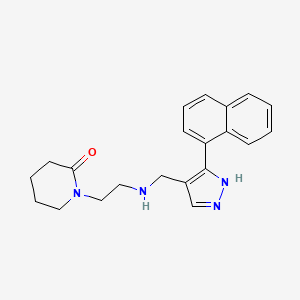
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
